1-(Phenylethynyl)-1-cyclopentanol

Vue d'ensemble

Description

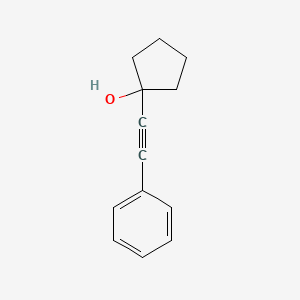

1-(Phenylethynyl)-1-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a phenylethynyl group and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Phenylethynyl)-1-cyclopentanol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a cyclopentyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary alcohol undergoes selective oxidation under controlled conditions:

Oxidation with chromium trioxide selectively targets the hydroxyl group, while dibromination via NaBr/Oxone® introduces two bromine atoms at the α-position. Epoxidation pathways remain unexplored, but iodination analogs demonstrate functional group tolerance .

Reduction Reactions

The alkyne moiety participates in catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Alkyne reduction | H₂, Pd/C, EtOH | 1-(Phenylethyl)-1-cyclopentanol | 68% | |

| Transfer hydrogenation | Ru catalyst, iPrOH | (E)-Styrene derivative | 76% |

Semihydrogenation using Ru catalysts preserves stereochemistry, yielding (E)-alkenes with excellent selectivity . Full hydrogenation requires harsher conditions (e.g., Pd/C under H₂).

Nucleophilic Substitution

The hydroxyl group undergoes substitution with electrophilic reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Chlorination | SOCl₂, base | 1-(Phenylethynyl)-cyclopentyl Cl | 90% | |

| Tosylation | TsCl, pyridine | Tosylate derivative | 82% |

Chlorination proceeds quantitatively, enabling further cross-coupling reactions. Tosylates serve as leaving groups in SN2 reactions .

Cyclization and Rearrangement

The compound participates in annulation and cascade reactions:

The aza-Piancatelli reaction achieves enantioselective construction of fused bicyclic systems, while dihydropyridine formation exploits the alkyne’s electrophilicity .

Comparative Reaction Pathways

Key factors influencing reactivity:

| Parameter | Effect on Reactivity |

|---|---|

| Ring strain | Cyclopentane enhances electrophilicity at C1 |

| Alkyne conjugation | Stabilizes transition states in [2+2] cycloadditions |

| Steric hindrance | Limits nucleophilic attack at tertiary carbon |

Computational studies (NIST data ) suggest the cyclopentane ring induces ~8 kcal/mol strain energy, accelerating ring-opening reactions compared to cyclohexane analogs.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1-(Phenylethynyl)-1-cyclopentanol serves as a versatile building block in organic synthesis due to its reactive nature. The compound can participate in various chemical reactions, including:

- Alkyne Reactions : The presence of the alkyne group allows for coupling reactions, such as Sonogashira coupling, facilitating the formation of complex organic structures.

- Hydroxyl Group Reactions : The hydroxyl group can engage in hydrogen bonding, enhancing the solubility and reactivity of the compound in polar solvents.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Phenylethynyl)-cyclobutanol | Cyclobutane | Smaller ring size may affect strain and reactivity. |

| 1-(Phenylethynyl)-cyclohexanol | Cyclohexane | Larger ring could influence solubility and stability. |

| 2-(Phenylethynyl)phenol | Aromatic | Additional aromatic system may enhance biological activity. |

Materials Science Applications

Due to its unique properties, this compound can be utilized in materials science:

- Polymer Synthesis : It can be used to create polymers with specific mechanical and thermal properties.

- Functional Materials : The compound's ability to form hydrogen bonds may allow it to be incorporated into materials designed for specific functions, such as drug delivery systems or sensors.

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown promising biological properties:

- Anti-inflammatory Properties : Alkynyl carbinols have been noted for their potential anti-inflammatory effects.

- Anticancer Activity : Similar compounds have demonstrated the ability to interact with cellular targets, suggesting potential anticancer properties.

Case Study 1: Synthesis Optimization

Research has shown that using Rh(III) catalysts with this compound can facilitate complex organic transformations. The study focused on optimizing reaction conditions to enhance yield and selectivity in synthetic pathways.

Case Study 2: Polymer Development

A study explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that the compound significantly enhanced the performance characteristics of the resulting materials.

Mécanisme D'action

The mechanism of action of 1-(Phenylethynyl)-1-cyclopentanol involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(Phenylethynyl)-1-cyclohexanol: Similar structure but with a cyclohexane ring.

1-(Phenylethynyl)-1-butanol: Similar structure but with a butane chain instead of a cyclopentane ring.

1-(Phenylethynyl)-1-propanol: Similar structure but with a propane chain.

Uniqueness: 1-(Phenylethynyl)-1-cyclopentanol is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its linear or larger ring analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Activité Biologique

1-(Phenylethynyl)-1-cyclopentanol is an organic compound with the chemical formula C13H14O, characterized by a cyclopentanol ring and a phenylethynyl group. This unique structure suggests potential applications in various fields, including medicinal chemistry and organic synthesis. The compound belongs to the class of alkynyl carbinols, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound features a cyclopentane ring attached to a hydroxyl group (OH) and a phenylethynyl group (C≡C-Ph). This arrangement allows for interesting reactivity due to the electron-withdrawing properties of the alkyne group and the hydrogen-bonding capability of the hydroxyl group. The molecular weight of this compound is 186.25 g/mol, which is relevant for its pharmacokinetic properties.

Antifungal Activity

Research has demonstrated that compounds similar to this compound exhibit notable antifungal properties. A study reported in vitro antifungal activity against various fungal strains, suggesting that this compound could be effective in treating fungal infections. The results are summarized in Table 1 below:

| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL | |

| Cryptococcus neoformans | 64 µg/mL |

These findings indicate that the compound may inhibit fungal growth effectively, making it a candidate for further research in antifungal therapies .

The mechanism by which this compound exerts its biological effects likely involves interactions with cellular components. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific targets. Additionally, the phenylethynyl moiety may contribute to hydrophobic interactions, influencing the compound's solubility and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- Study on Antimicrobial Properties : A comprehensive study examined various alkynyl carbinols, including derivatives of this compound, assessing their antimicrobial efficacy against both bacterial and fungal strains. The results indicated that modifications to the phenylethynyl group significantly impacted activity levels .

- Synthesis and Testing : Researchers synthesized several derivatives of this compound to evaluate their biological properties. Modifications such as adding electron-donating groups enhanced antifungal activity, highlighting the importance of structural variations in optimizing efficacy .

Propriétés

IUPAC Name |

1-(2-phenylethynyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUXLFHBOAAXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179809 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-60-9 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025118609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.